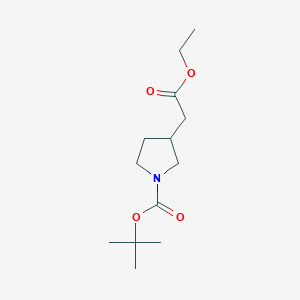

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDOQUSXCYDMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572247 | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664364-29-8 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=664364-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details established reaction pathways, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the C-3 substituted side chain offers a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled reactions at other positions of the molecule. This guide will explore the most viable and documented methods for the preparation of this compound.

Synthetic Strategies

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be approached through several strategic pathways. The primary challenge lies in the stereoselective and efficient introduction of the 2-ethoxy-2-oxoethyl group at the C-3 position of the N-Boc protected pyrrolidine ring. The most prominent and effective methods are:

-

Malonic Ester Synthesis: This classical approach involves the alkylation of a malonate ester with a suitable N-Boc-pyrrolidine electrophile, followed by decarboxylation.

-

Horner-Wadsworth-Emmons (HWE) Olefination followed by Reduction: This two-step sequence utilizes the reaction of N-Boc-pyrrolidin-3-one with a phosphonate ylide to generate an unsaturated ester, which is subsequently reduced to the target saturated ester.

-

Reformatsky Reaction and Subsequent Deoxygenation: This method involves the reaction of N-Boc-pyrrolidin-3-one with an α-haloacetate in the presence of zinc to form a β-hydroxy ester, which is then deoxygenated.

This guide will focus on the two most promising and well-documented routes: the Malonic Ester Synthesis and the Horner-Wadsworth-Emmons reaction.

Route 1: Malonic Ester Synthesis

This pathway is a robust and high-yielding method for the formation of the target molecule. It commences with the activation of the 3-hydroxy group of N-Boc-3-hydroxypyrrolidine, followed by nucleophilic substitution with diethyl malonate, and concludes with a decarboxylation step.

Reaction Scheme

Caption: Malonic Ester Synthesis Pathway.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol under a nitrogen atmosphere.

-

To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature.

-

Add a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of ammonium chloride and remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3 & 4: Hydrolysis, Decarboxylation, and Esterification

-

Dissolve the purified diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours to effect both hydrolysis and decarboxylation.

-

Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.

-

To the crude carboxylic acid, add absolute ethanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | N-Boc-3-hydroxypyrrolidine | MsCl, Et3N | DCM | 0 to rt | 2-4 | >95 |

| 2 | Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Mesylated pyrrolidine | Diethyl malonate, NaOEt | Ethanol | Reflux | 12-18 | 70-85 |

| 3 & 4 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | Diethyl malonate adduct | NaOH, HCl, EtOH, H2SO4 | Ethanol/Water | Reflux | 10-14 | 60-75 |

Route 2: Horner-Wadsworth-Emmons Olefination and Reduction

This two-step approach offers an alternative pathway starting from the readily available N-Boc-pyrrolidin-3-one. The key steps are the formation of an α,β-unsaturated ester and its subsequent hydrogenation.

Reaction Scheme

Caption: HWE Olefination and Reduction Pathway.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

-

Dissolve the unsaturated ester (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to give the target compound, which can be further purified by column chromatography if necessary.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate | N-Boc-pyrrolidin-3-one | Triethyl phosphonoacetate, NaH | THF | 0 to rt | 12-16 | 75-90 |

| 2 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | Unsaturated ester | H2, 10% Pd/C | Methanol | rt | 4-8 | >95 |

Characterization Data of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.12 (q, J = 7.1 Hz, 2H), 3.60-3.30 (m, 2H), 3.25-3.05 (m, 2H), 2.55-2.40 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 1H), 1.45 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 154.6, 79.2, 60.4, 46.5, 44.8, 38.2, 36.1, 30.9, 28.5, 14.2. |

| Mass Spec. (ESI) | m/z 258.17 [M+H]⁺ |

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate. The Malonic Ester Synthesis offers a classic and reliable method, while the Horner-Wadsworth-Emmons olefination followed by reduction provides a valuable alternative. The choice of synthetic route may depend on the availability of starting materials, scalability, and desired stereochemical outcomes. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.

Workflow Diagram

Caption: Synthetic Workflow Overview.

Physicochemical Properties of Boc-Protected Pyrrolidine Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected pyrrolidine esters. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, where their specific properties influence solubility, permeability, and interaction with biological targets. This document offers a structured presentation of quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to support researchers in this field.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties of various Boc-protected pyrrolidine esters, facilitating comparison and selection for specific research and development applications.

Table 1: General Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | White solid |

| N-Boc-D-proline | C₁₀H₁₇NO₄ | 215.25 | White solid |

| Boc-L-proline methyl ester | C₁₁H₁₉NO₄ | 229.27 | Pale yellow liquid |

| Boc-D-proline methyl ester | C₁₁H₁₉NO₄ | 229.30 | Clear colorless oil |

| Boc-DL-proline ethyl ester | C₁₂H₂₁NO₄ | 243.30 | - |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | Liquid |

| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | 185.22 | White to yellow to orange low melting solid |

| 1-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | 215.25 | Powder |

| (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₅ | 229.23 | - |

| (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C₁₀H₁₅F₂NO₄ | 251.23 | - |

Table 2: Melting and Boiling Points

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| N-Boc-D-proline | 134-137 | - |

| N-Boc-3-pyrrolidinone | 34-38 | 270.9 at 760 mmHg |

| 1-Boc-pyrrolidine-3-carboxylic acid | 133-138 | - |

| N-Boc-pyrrolidine | - | 80 at 0.2 mmHg |

| Boc-L-proline methyl ester | - | 135 at 16 mmHg |

| 1-(tert-Butoxycarbonyl)-2-pyrrolidinone | - | 100-105 at 0.5 mmHg |

| N-Boc-trans-4-hydroxy-D-proline | 119-125 | - |

Table 3: Solubility Data

| Compound | Solvent | Solubility |

| N-Boc-L-proline[1] | Ethanol | ~15 mg/mL |

| N-Boc-L-proline[1] | DMSO | ~15 mg/mL |

| N-Boc-L-proline[1] | Dimethyl formamide (DMF) | ~20 mg/mL |

| N-Boc-L-proline[1] | Aqueous buffers | Sparingly soluble (~0.14 mg/mL in 1:6 DMF:PBS pH 7.2) |

| N-Boc-3-pyrrolidinone[2] | Water | Insoluble |

| Boc-L-proline methyl ester | Water | Slightly soluble |

Table 4: pKa and LogP Values

| Compound Name | pKa (Predicted) | XLogP3 (Computed) |

| N-Boc-L-proline | 4.01±0.20 | 1.5 |

| N-Boc-3-pyrrolidinone | -1.79±0.20 | 0.7 |

| N-Boc-pyrrolidine | - | 1.6 |

| 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | - | 1.5[3] |

| (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | - | 0.3[4] |

| (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | - | 0.8[5] |

| (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | - | 1.5[6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Boc-protected pyrrolidine esters are crucial for reproducible research.

Synthesis of Boc-L-proline Methyl Ester

This protocol describes a standard method for the esterification of N-Boc-L-proline.

Materials:

-

N-Boc-L-proline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

Procedure (using Thionyl Chloride):

-

Suspend N-Boc-L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-proline methyl ester.

-

Purify the product by silica gel column chromatography if necessary.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Materials:

-

Dry, powdered sample of the Boc-protected pyrrolidine ester

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by Titration

The acid dissociation constant (pKa) is determined by titrating the compound with a strong base and monitoring the pH change.[7][8][9][10]

Materials:

-

Boc-protected pyrrolidine carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette

-

Beaker and magnetic stirrer

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the Boc-protected pyrrolidine carboxylic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase and then levels off.

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the flattest region of the titration curve.

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.[11][12][13]

Materials:

-

Boc-protected pyrrolidine ester

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Analytical method to determine concentration (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with the aqueous buffer and vice versa, then allowing the phases to separate.

-

Dissolve a known amount of the Boc-protected pyrrolidine ester in either the pre-saturated n-octanol or the aqueous buffer.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Signaling Pathways and Experimental Workflows

Boc-protected pyrrolidine esters are fundamental scaffolds in the design of molecules targeting various biological systems, including G-protein coupled receptors (GPCRs).[14] Their physicochemical properties are critical for achieving desired ligand-receptor interactions and cellular permeability.

Role in GPCR Allosteric Modulation

Boc-pyrrolidine scaffolds are utilized in the synthesis of allosteric modulators of GPCRs.[15][16][17][18][19] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), altering the receptor's affinity for and/or efficacy of the endogenous ligand. This can offer greater selectivity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists.

Caption: Allosteric modulation of a GPCR by a ligand derived from a Boc-pyrrolidine scaffold.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a Boc-protected pyrrolidine ester, a crucial process in drug discovery and development.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | CiNii Research [cir.nii.ac.jp]

- 3. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its synthesis and presents its characteristic spectroscopic data (NMR, IR, and MS) in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS Number: 664364-29-8; Molecular Formula: C13H23NO4; Molecular Weight: 257.33 g/mol )[1][2].

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | - |

| ... | ... |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | - |

| ... | ... |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not publicly available | - |

| ... | ... |

Experimental Protocols

A documented synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves a multi-step process, as outlined in patent literature[6]. The general synthetic strategy is depicted in the workflow diagram below.

Synthesis Workflow

Caption: Synthetic pathway for Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Detailed Methodology (Based on patent CN111417635A) [6]

-

Step 1: Synthesis of Diethyl 2-(aminomethyl)pentanedioate (Product II) Ethyl glycinate hydrochloride is reacted with ethyl acrylate in the presence of a base, such as triethylamine, via a Michael addition reaction.

-

Step 2: N-Protection with Boc Anhydride (Product III) The resulting amino diester (Product II) is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the N-Boc protected intermediate.

-

Step 3: Dieckmann Cyclization (Product IV) The N-Boc protected diester (Product III) undergoes an intramolecular Dieckmann condensation using a base like sodium methoxide to form the cyclic β-keto ester.

-

Step 4: Decarboxylation to Final Product The β-keto ester (Product IV) is then subjected to hydrolysis and decarboxylation to afford the final product, Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Instrumentation and Analysis

Spectroscopic analyses are crucial for the structural confirmation and purity assessment of the synthesized compound.

NMR Spectroscopy Workflow

Caption: General workflow for NMR spectroscopic analysis.

As mentioned in patent literature, ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6][7] The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The resulting spectra are processed and analyzed to confirm the chemical structure by examining the chemical shifts, integration values, multiplicities, and coupling constants of the various proton and carbon signals.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the carbamate and the ester, and the C-N and C-O bonds. Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

This technical guide serves as a foundational resource for researchers working with Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate. While a detailed, publicly available dataset for its spectroscopic characterization is pending, the information provided herein on its synthesis and the general analytical workflows offers valuable insights for its preparation and identification in a laboratory setting.

References

- 1. 664364-29-8 | tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate - Capot Chemical [capotchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 664364-29-8 | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. cmscientifica.com.br [cmscientifica.com.br]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN111417635A - å ·ææå¼å¸éåèç æ¯ï¼rsvï¼æ´»æ§çå¡å并å§å¶ - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Characterization of CAS Number 188015-18-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for an in-depth technical guide on the "core" of CAS number 188015-18-9, with a focus on signaling pathways and drug development, appears to be based on a misinterpretation of the nature of this substance. Extensive research indicates that CAS number 188015-18-9 is not a singular bioactive molecule or a candidate for drug development. Instead, it is the identifier for "Aquastar® Solvent," a commercial two-component solvent specifically designed for volumetric Karl Fischer titration, a standard method for water content determination.

This guide provides a detailed characterization of CAS number 188015-18-9 in its correct context as a chemical reagent.

Introduction to CAS Number 188015-18-9: A Karl Fischer Reagent

CAS number 188015-18-9 is assigned to a commercial product, Aquastar® Solvent, which is a key component in two-component volumetric Karl Fischer titration. This method is a highly accurate and specific technique used to measure the water content in a wide variety of solid, liquid, and gaseous samples. The "two-component" designation means that the main reactants for the Karl Fischer reaction are separated into two solutions: the titrant and the solvent. This separation generally leads to greater long-term stability and faster titration times.[1]

The solvent component, identified by CAS number 188015-18-9, typically contains sulfur dioxide and a base (such as imidazole) dissolved in an alcohol, most commonly methanol.[1][2] The titrant, in this system, contains iodine dissolved in an alcohol.[1][2]

Physicochemical Properties

The available quantitative data for the product associated with CAS number 188015-18-9 is summarized below. It is important to note that these properties are for the solvent mixture and not a single compound.

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Density | 0.90 g/cm³ at 20 °C | [3] |

| Flash Point | 11 °C (closed cup, primarily due to Methanol) | [3] |

| Storage Temperature | 15-25°C | [3] |

Composition and Chemical Reactivity

Two-component Karl Fischer reagents separate the primary reactants to enhance stability and reaction speed. The solvent (CAS 188015-18-9) typically consists of:

-

An Alcohol (e.g., Methanol): Acts as a solvent for the sample and participates in the reaction.[4]

-

Sulfur Dioxide (SO₂): A key reactant in the Karl Fischer chemistry.

-

A Base (e.g., Imidazole): Serves to neutralize the acidic byproducts of the reaction, maintaining an optimal pH range (typically 5.5-8) for the titration.[4]

The fundamental Karl Fischer reaction involves the oxidation of sulfur dioxide by iodine in the presence of water:

ROH + SO₂ + RN → [RNH]SO₃R [RNH]SO₃R + I₂ + H₂O + 2 RN → [RNH]SO₄R + 2 [RNH]I

Where R is an alkyl group (from the alcohol) and RN represents the base.

Experimental Protocol: Volumetric Karl Fischer Titration

The following is a generalized experimental workflow for determining water content using a two-component volumetric Karl Fischer titrator with a solvent such as the one identified by CAS 188015-18-9.

Objective: To accurately quantify the water content in a sample.

Materials and Equipment:

-

Volumetric Karl Fischer Titrator

-

Titration cell

-

Double platinum pin sensor electrode

-

Burette

-

Magnetic stirrer

-

CAS 188015-18-9 (Aquastar® Solvent)

-

Corresponding Karl Fischer titrant (containing iodine)

-

Sample to be analyzed

-

Syringes for liquid sample introduction

Methodology:

-

System Preparation:

-

The titration cell is filled with the Karl Fischer solvent (CAS 188015-18-9).

-

The system is sealed to prevent the ingress of atmospheric moisture.

-

A pre-titration is performed to eliminate any residual water within the solvent and the cell, establishing a dry baseline.

-

-

Sample Introduction:

-

A precisely weighed or volumetrically measured amount of the sample is introduced into the titration cell.

-

-

Titration:

-

The titrator automatically adds the iodine-containing titrant from the burette into the solvent.

-

The iodine in the titrant reacts with the water from the sample in the presence of the sulfur dioxide and base in the solvent.

-

-

Endpoint Detection:

-

The endpoint of the titration is reached when all the water has been consumed.

-

An excess of iodine is detected by the double platinum pin sensor, which measures a change in the voltametric potential of the solution.[5]

-

-

Calculation:

-

The volume of the titrant consumed is used to calculate the amount of water in the sample, based on the known concentration of the titrant.

-

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of a two-component volumetric Karl Fischer titration.

Caption: Workflow for Volumetric Karl Fischer Titration.

Conclusion

CAS number 188015-18-9 identifies a specialized solvent mixture for the analytical technique of Karl Fischer titration. It is a critical component for the accurate determination of water content in various substances. The request for information related to its "core" in the context of drug development, including signaling pathways, is not applicable to this particular CAS number. The technical data and experimental protocols provided herein are relevant to its intended use in analytical chemistry. For researchers in drug development, understanding this distinction is crucial to avoid misinterpretation of chemical identifiers.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 3. Aquastar<SUP>®</SUP> Solvent two component solvent for volumetric Karl Fischer titration, Aquastar<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 5. mt.com [mt.com]

A Technical Guide to the Stereochemistry of 3-Substituted Pyrrolidine-1-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The stereochemistry at the C3 position is often critical for biological activity, influencing binding affinity, selectivity, and pharmacokinetic properties.[3][4] Consequently, the development of robust stereoselective synthetic methods is a key challenge in organic synthesis and drug discovery. This technical guide provides an in-depth overview of modern strategies for controlling the stereochemistry of 3-substituted pyrrolidine-1-carboxylates. It covers key synthetic methodologies, including chiral auxiliary-mediated reactions, organocatalysis, transition metal catalysis, and biocatalysis. Detailed experimental protocols for synthesis and stereochemical analysis are provided, and quantitative data on reaction outcomes are summarized for comparative purposes.

Stereoselective Synthetic Strategies

The synthesis of enantioenriched 3-substituted pyrrolidines can be broadly categorized into methods that construct the ring stereoselectively from acyclic precursors and those that functionalize a pre-existing pyrrolidine ring.[5][6] Key modern approaches prioritize efficiency and high stereocontrol.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries remain a reliable method for inducing stereoselectivity.[7] One prominent example is the asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. By attaching a chiral auxiliary to the dipolarophile, one face is sterically shielded, directing the approach of the dipole and controlling the stereochemical outcome.[8]

Oppolzer's chiral sultam is frequently used for this purpose. The cycloaddition proceeds with high diastereoselectivity, and the auxiliary can be cleanly removed afterward.[8] The stereochemical outcome is dictated by the approach of the dipole to the less hindered face of the alkene, which is shielded by the auxiliary.[8]

Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, avoiding the use of metals.[9] A common strategy involves the conjugate addition of aldehydes or other nucleophiles to nitroalkenes, followed by cyclization.[10] Chiral secondary amines, such as proline derivatives, are often used as catalysts.

Another effective organocatalytic method is the asymmetric "Clip-Cycle" reaction. This involves an alkene metathesis to "clip" an activating group onto an amine substrate, followed by an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity.[11][12]

Transition Metal Catalysis

Transition metal catalysis offers highly efficient and selective pathways to 3-substituted pyrrolidines.

-

Palladium-Catalyzed Reactions: Palladium catalysts can achieve regio- and stereoselective C(sp³)–H arylation of pyrrolidines bearing a directing group at the C3 position, selectively forming cis-3,4-disubstituted products.[13] Reductive Mizoroki-Heck reactions have also been developed to hydroarylate N-alkyl pyrrolines, yielding 3-aryl pyrrolidines.[14][15]

-

Cobalt and Nickel Catalysis: Catalyst-tuned hydroalkylation of readily available 3-pyrrolines provides divergent access to either C2- or C3-alkylated pyrrolidines. A cobalt/bisoxazoline (BOX) ligand system selectively yields C3-alkylated products, while a nickel-based system favors C2-alkylation through a tandem isomerization/hydroalkylation process.[16][17] These reactions proceed with excellent regio- and enantioselectivity.[17]

Biocatalysis

Enzymatic methods provide a green and highly selective alternative for synthesizing chiral pyrrolidines. Directed evolution of cytochrome P450 enzymes has produced variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides. This abiological reaction proceeds via an alkyl nitrene insertion mechanism to form the pyrrolidine ring with good yields and high enantioselectivity.[18]

Quantitative Analysis of Stereochemical Outcomes

The efficacy of a stereoselective method is measured by its yield and, critically, by the diastereomeric ratio (dr) or enantiomeric excess (ee) of the product. The following tables summarize representative quantitative data from the literature for the strategies discussed.

Table 1: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition

| Dipolarophile Auxiliary | Conditions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Oppolzer's Sultam | TFA, RT | - | - | 96:4 | [8] |

| Oppolzer's Sultam | TFA, 0 °C | - | - | 98:2 |[8] |

Table 2: Catalyst-Tuned Asymmetric Hydroalkylation of 3-Pyrrolines

| Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CoBr₂ / BOX Ligand | C3-Alkylated Pyrrolidine | High | up to 97% | [17] |

| Nickel / BOX Ligand | C2-Alkylated Pyrrolidine | High | up to 97% |[17] |

Table 3: Biocatalytic Intramolecular C-H Amination

| Enzyme Variant | Substrate | Yield | Enantiomeric Ratio (er) | Reference |

|---|

| P411-PYS-5149 | 4-(4-azidobutyl)benzene | 74% | 91:9 |[18] |

Experimental Protocols

Protocol for Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of a 3,4-disubstituted pyrrolidine described by Reddy et al. (2022).[8]

-

Preparation of Dipolarophile: Couple the α,β-unsaturated carboxylic acid with Oppolzer's chiral sultam using standard amide coupling conditions (e.g., EDC/HOBt or conversion to the acid chloride followed by reaction with the lithiated sultam).

-

Cycloaddition Reaction: Dissolve the chiral N-enoyl sultam (1.0 equiv) and the azomethine ylide precursor (1.1 equiv) in a suitable solvent (e.g., EtOAc/THF, 1:1).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, ~10 mol%) to catalyze the in-situ formation of the azomethine ylide and initiate the cycloaddition.

-

Stir the reaction at 0 °C for 5-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired pyrrolidine diastereomer.

-

Auxiliary Removal: Cleave the chiral auxiliary using a reagent such as aqueous lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.[8]

Protocol for Stereochemical Analysis by Chiral HPLC

This protocol is based on the analysis of N-Boc-3-pyrrolidinol as described by BenchChem.[19]

-

Instrumentation: Standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio (er) or enantiomeric excess (ee).

Protocol for Stereochemical Assignment by NMR Spectroscopy

Determining the relative and absolute stereochemistry often requires NMR spectroscopy.

-

Sample Preparation: Prepare a solution of the purified pyrrolidine derivative in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. For 3-substituted pyrrolidines, the coupling constants (J-values) between the protons at C2, C3, and C4 can help determine the relative stereochemistry (cis vs. trans). A larger J-value between two vicinal axial protons often indicates a trans relationship, while a smaller J-value suggests a cis relationship, though this is highly dependent on the ring conformation.[20]

-

2D NMR (COSY/NOESY):

-

A COSY spectrum will confirm the proton connectivity within the pyrrolidine ring.

-

A NOESY spectrum is crucial for determining through-space proximity. A cross-peak between two protons indicates they are close in space. For example, a NOESY correlation between the C3-substituent and protons on one face of the ring can establish its relative orientation.

-

-

¹⁹F NMR with Chiral Derivatizing Agents: To determine the enantiomeric excess of amines or alcohols, they can be derivatized with Mosher's acid chloride ((R)- or (S)-MTPA-Cl). The resulting diastereomeric Mosher amides or esters often show distinct signals in the ¹⁹F NMR spectrum, allowing for direct integration and calculation of the ee.[21]

Visualizing Stereochemical Control and Workflows

Diagrams are essential for conceptualizing the complex spatial relationships in stereoselective reactions and for outlining experimental plans.

Caption: General workflow for the synthesis and stereochemical analysis.

Caption: Model of face-selective approach in an auxiliary-controlled reaction.

Caption: Comparison of major stereoselective synthesis strategies.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

- 17. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

A Technical Guide to the Synthesis of N-Boc-Pyrrolidine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl pyrrolidine-1-carboxylate, commonly known as N-Boc-pyrrolidine, is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its pyrrolidine core is a prevalent motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions. This strategic utility makes N-Boc-pyrrolidine an indispensable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes to N-Boc-pyrrolidine, focusing on common starting materials, detailed experimental protocols, and comparative data to inform synthetic strategy.

Primary Synthetic Routes and Starting Materials

The synthesis of N-Boc-pyrrolidine can be achieved through several distinct pathways, with the choice of starting material often dictated by cost, availability, and the desired scale of the reaction. The most prevalent methods include the direct protection of pyrrolidine, synthesis from the amino acid L-proline, and a multi-step route originating from succinimide.

Route 1: Direct Boc Protection of Pyrrolidine

The most straightforward and high-yielding method for preparing N-Boc-pyrrolidine is the direct protection of the commercially available pyrrolidine ring. This reaction involves the nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), typically in the presence of a base to neutralize the acidic byproduct.

Route 2: Synthesis from L-Proline

L-proline, a readily available and chiral amino acid, can serve as a precursor to pyrrolidine. The key transformation is a decarboxylation reaction, which removes the carboxylic acid group to yield pyrrolidine. This is often achieved by heating proline in a high-boiling solvent, sometimes with a catalyst. The resulting pyrrolidine is then protected in a subsequent step using Boc anhydride. While this route can be effective, yields can be variable depending on the efficiency of the decarboxylation step.[1][2]

Route 3: Synthesis from Succinimide

Succinimide provides an inexpensive and accessible starting material for a two-step synthesis. The process involves the initial reduction of one or both carbonyl groups of the imide functionality to methylenes. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation to yield pyrrolidine.[3][4] Following the reduction, the crude pyrrolidine is subjected to standard Boc protection conditions.

Comparative Data of Synthetic Routes

The selection of a synthetic route depends on various factors including yield, reaction time, reagent cost, and safety considerations. The following table summarizes quantitative data for the described methods.

| Starting Material | Key Reagents | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Pyrrolidine | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane (DCM) | 1 - 4 hours | >95% | Highly efficient and direct; ideal for large scale. Pyrrolidine is volatile and has a strong odor. |

| L-Proline | Acetophenone (catalyst/solvent), HCl, NaOH, Di-tert-butyl dicarbonate | Acetophenone, Water, Chloroform | >24 hours (multi-step) | 50 - 85%[1][2] | Inexpensive starting material; decarboxylation can be sluggish and requires high temperatures. |

| Succinimide | Lithium aluminum hydride (LiAlH₄), Di-tert-butyl dicarbonate | Tetrahydrofuran (THF), Dichloromethane (DCM) | 18 - 24 hours (multi-step) | 60 - 75% (estimated overall) | Cost-effective starting material; requires handling of pyrophoric LiAlH₄. |

Detailed Experimental Protocols

Protocol 1: Boc Protection of Pyrrolidine

This protocol is adapted from a standard procedure for the N-protection of secondary amines.

Materials:

-

Pyrrolidine (10.0 g, 0.14 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (30.6 g, 0.14 mol)

-

Triethylamine (TEA) (15.6 g, 0.15 mol)

-

Dichloromethane (DCM) (150 mL)

-

1 M Hydrochloric Acid (HCl) (100 mL)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing 150 mL of DCM, add pyrrolidine (10.0 g).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (15.6 g) to the stirred solution.

-

Add di-tert-butyl dicarbonate (30.6 g) portion-wise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M aqueous HCl (100 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Expected Outcome: The procedure is reported to yield N-Boc-pyrrolidine as a colorless oil with a quantitative yield (100%).

Protocol 2: Synthesis of Pyrrolidine from L-Proline via Decarboxylation

This protocol describes the acetophenone-catalyzed decarboxylation of L-proline, followed by workup to isolate pyrrolidine.[1][2] The resulting pyrrolidine would then be protected using Protocol 1.

Materials:

-

L-proline (20.0 g, 0.174 mol)

-

Acetophenone (80 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Chloroform

Procedure:

-

Combine L-proline (20.0 g) and acetophenone (80 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to 150 °C. Evolution of CO₂ should commence around 130 °C.

-

Maintain the reflux for approximately 4 hours until gas evolution ceases.

-

Cool the reaction mixture and add 6 M HCl. Stir vigorously for 1-3 hours to extract the pyrrolidine hydrochloride salt into the aqueous phase.

-

Separate the aqueous layer and wash the organic layer with additional HCl.

-

Combine the aqueous extracts and make strongly basic by the cautious addition of solid NaOH or a concentrated NaOH solution.

-

Distill the resulting mixture to collect an aqueous solution of pyrrolidine (boiling point range 85-94 °C).

-

The distillate can be saturated with NaOH or KOH to salt out the pyrrolidine, which is then separated and dried before undergoing Boc protection as described in Protocol 1.

Expected Outcome: Yields for the decarboxylation step are reported to be in the range of 56-85%, depending on the efficiency of the workup and distillation.[1]

Protocol 3: Synthesis from Succinimide via LiAlH₄ Reduction

This protocol is a two-step procedure involving the reduction of succinimide to pyrrolidine, followed by Boc protection.

Step A: Reduction of Succinimide

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Succinimide

-

Ethyl acetate

-

15% Sodium Hydroxide (NaOH) solution

-

Water

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen).

-

In an appropriately sized, dry, three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (approx. 2.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve succinimide (1.0 equivalent) in warm, anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 16-18 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or diethyl ether.

-

The combined organic filtrates contain the crude pyrrolidine solution. Due to the volatility of pyrrolidine, this solution is often used directly in the next step without concentration.

Step B: Boc Protection The crude pyrrolidine solution in THF from Step A can be directly subjected to Boc protection by adapting Protocol 1. The THF is used as the solvent, and triethylamine and Boc anhydride are added as described. The workup would then proceed as outlined.

Visualized Workflows and Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic processes and the relationship between the different starting materials.

Caption: General experimental workflow for Boc-protection.

Caption: Synthetic pathways to N-Boc-pyrrolidine.

References

Chemical structure and IUPAC name of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on its chemical structure, IUPAC name, and a proposed synthetic route based on established chemical principles for analogous structures. Furthermore, this guide discusses the significance of the pyrrolidine scaffold in drug development and the potential applications of this molecule as a versatile building block.

Chemical Structure and IUPAC Name

The chemical structure of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is characterized by a pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. A (2-ethoxy-2-oxoethyl) substituent, which is an ethyl acetate moiety, is attached to the third carbon of the pyrrolidine ring.

Chemical Structure:

Caption: Chemical structure of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

IUPAC Name: tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Physicochemical and Pharmacokinetic Data

As of the latest literature search, no specific experimental quantitative data for Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been published. The following table presents the types of data that would be relevant for the characterization of this compound.

| Property | Value | Method/Conditions |

| Molecular Formula | C₁₃H₂₃NO₄ | Calculated |

| Molecular Weight | 257.33 g/mol | Calculated |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| logP | Data not available | - |

| pKa | Data not available | - |

| ¹H NMR | Data not available | - |

| ¹³C NMR | Data not available | - |

| Mass Spectrometry | Data not available | - |

| Infrared Spectroscopy | Data not available | - |

Proposed Experimental Protocols

While a specific, validated synthesis for Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is not documented, a plausible and efficient synthetic route can be proposed based on well-established reactions for the functionalization of pyrrolidine rings. A logical approach involves the alkylation of an N-Boc-pyrrolidin-3-one enolate.

Proposed Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

This proposed two-step synthesis starts from the commercially available N-Boc-pyrrolidin-3-one.

Step 1: Enolate Formation and Alkylation

-

Reagents and Materials:

-

N-Boc-pyrrolidin-3-one

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

-

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution to the cooled THF with stirring.

-

In a separate flask, dissolve N-Boc-pyrrolidin-3-one in anhydrous THF.

-

Add the solution of N-Boc-pyrrolidin-3-one dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add ethyl bromoacetate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Purification

-

Method:

-

Flash column chromatography on silica gel.

-

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Caption: Proposed synthesis of the target compound.

Role as a Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure and its presence in numerous biologically active compounds. This molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential derivatization pathways in drug discovery.

Conclusion

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate represents a potentially valuable, yet currently under-documented, building block for the synthesis of novel chemical entities in drug discovery. While direct experimental data is lacking, its synthesis is feasible through established organic chemistry methodologies. The pyrrolidine core, combined with the reactive ester functionality and the versatile Boc protecting group, makes this compound an attractive scaffold for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and explore the biological activities of this compound and its derivatives.

Commercial availability and suppliers of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. This document covers its commercial availability, synthetic methodologies, and potential applications in drug discovery, with a focus on its role as a versatile scaffold.

Commercial Availability

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is available from a limited number of specialized chemical suppliers. For researchers requiring this compound, two primary acquisition routes exist: direct purchase from a supplier's catalog or custom synthesis.

Table 1: Supplier Information

| Supplier | CAS Number | Catalog Number | Purity | Notes |

| Allbio pharm Co., Ltd. | 664364-29-8 | AF12176 | 95% | Availability should be confirmed directly with the supplier.[1] |

| Various | Custom | N/A | Typically >95% | Multiple chemical synthesis companies offer custom synthesis of pyrrolidine derivatives. Lead times and costs will vary. |

Synthetic Protocols

Proposed Synthesis of the Carboxylic Acid Precursor

A common route to (R)-N-Boc-3-pyrrolidineacetic acid involves the protection of a pyrrolidine derivative followed by functional group manipulation. A described synthesis starts from a precursor and involves a deprotection step followed by reprotection with a Boc group.[2]

Experimental Protocol: Synthesis of tert-butyl(R)-3-carboxymethyl-pyrrolidine-1-carboxylate [2]

-

Deprotection: A solution of 4.95 g of the starting protected pyrrolidine derivative is dissolved in a mixture of 50 ml of dichloromethane and 25 ml of trifluoroacetic acid. The solution is stirred at room temperature for 3 hours and then concentrated under reduced pressure.

-

Boc Protection: The residue is dissolved in 40 ml of dioxane and 40 ml of 1N NaOH. To this solution, 4.3 g of di-tert-butyl dicarbonate in 40 ml of dioxane is added at room temperature, and the mixture is stirred for 1.5 hours.

-

Work-up and Isolation: The reaction mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield tert-butyl(R)-3-carboxymethyl-pyrrolidine-1-carboxylate.

Final Esterification Step

The resulting carboxylic acid can be converted to the desired ethyl ester via standard esterification procedures, such as Fischer esterification.

Experimental Protocol: Ethyl Esterification

-

Reaction Setup: The carboxylic acid precursor is dissolved in an excess of absolute ethanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the reaction to completion.

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to yield Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Potential Applications in Drug Discovery

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this scaffold have shown significant potential in various therapeutic areas.

Endothelin Receptor Antagonism

A significant area of application for pyrrolidine-3-carboxylic acid derivatives is in the development of endothelin (ET) receptor antagonists. The endothelin system is implicated in vasoconstriction and cell proliferation, and its dysregulation is associated with various cardiovascular diseases.

Structure-activity relationship (SAR) studies on a series of 2,4-disubstituted pyrrolidine-3-carboxylic acids have demonstrated their potent and selective antagonism of the endothelin-A (ETA) receptor. For instance, the compound ABT-627 (Atrasentan) exhibits a high affinity for the ETA receptor with a Ki of 0.034 nM and over 2000-fold selectivity against the ETB receptor.[3] Further modifications to this scaffold have led to the discovery of even more potent and selective ETA antagonists.[3]

Table 2: Biological Activity of Pyrrolidine-3-carboxylic Acid Analogs as Endothelin Receptor Antagonists

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (vs. ETB) |

| ABT-627 (Atrasentan) | ETA | 0.034 nM | >2000-fold[3] |

| Analog 10b | ETA | Subnanomolar | >130,000-fold[3] |

The structural similarity of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate to these potent ETA antagonists suggests its potential as a key intermediate in the synthesis of novel drug candidates targeting the endothelin system.

References

- 1. tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate [allbiopharm.com]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The α-arylation of N-Boc pyrrolidine is a significant transformation in synthetic organic chemistry, providing a direct route to enantiomerically enriched 2-arylpyrrolidines. This structural motif is a key component in numerous biologically active compounds and chiral ligands. The protocol detailed below describes an enantioselective palladium-catalyzed α-arylation method. This process involves an initial enantioselective deprotonation of N-Boc pyrrolidine, followed by a transmetalation and a subsequent palladium-catalyzed Negishi cross-coupling reaction.[1][2][3] This one-pot synthesis is highly efficient, offering good yields and high enantioselectivity across a range of substrates.[1]

Reaction Principle

The overall transformation can be summarized in three key steps:

-

Enantioselective Deprotonation: N-Boc pyrrolidine is deprotonated at the α-position using sec-butyllithium (s-BuLi) in the presence of the chiral ligand (-)-sparteine. This step establishes the stereochemistry at the α-carbon.

-

Transmetalation: The resulting α-lithiated intermediate, which can be stereochemically labile, is transmetalated with zinc chloride (ZnCl₂) to form a more stable and configurationally robust α-pyrrolidinozinc reagent.[1][4]

-

Palladium-Catalyzed Negishi Coupling: The organozinc reagent then undergoes a Negishi cross-coupling reaction with an aryl bromide, catalyzed by a palladium complex, to yield the desired α-arylated N-Boc pyrrolidine.[2][5]

Data Presentation

Table 1: Optimization of the Palladium Catalyst and Ligand

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Pd(OAc)₂ (5) | t-Bu₃P·HBF₄ (6) | 85 | 96:4 |

| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (6) | 70 | 95:5 |

| 3 | Pd(PPh₃)₄ (5) | None | 45 | 90:10 |

Data compiled from representative procedures.

Table 2: Substrate Scope - Aryl Bromide Coupling Partners

| Entry | Aryl Bromide | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 4-Bromotoluene | N-Boc-2-(4-tolyl)pyrrolidine | 88 | 96:4 |

| 2 | 4-Bromoanisole | N-Boc-2-(4-methoxyphenyl)pyrrolidine | 85 | 96:4 |

| 3 | Methyl 4-bromobenzoate | N-Boc-2-(4-methoxycarbonylphenyl)pyrrolidine | 82 | 96:4 |

| 4 | 3-Bromopyridine | N-Boc-2-(3-pyridyl)pyrrolidine | 75 | 95:5 |

| 5 | 1-Bromo-4-fluorobenzene | N-Boc-2-(4-fluorophenyl)pyrrolidine | 87 | 96:4 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 78 | 96:4 |

Yields and enantiomeric ratios are representative for the described protocol.[1][3]

Experimental Protocols

Materials and Reagents:

-

N-Boc-pyrrolidine

-

Aryl bromide

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

(-)-Sparteine or (+)-sparteine

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous tert-Butyl methyl ether (TBME) or Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification

Detailed Protocol:

This procedure is adapted from established literature methods for the enantioselective α-arylation of N-Boc pyrrolidine.[5][6]

-

Flask Preparation: An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum is placed under an inert atmosphere (nitrogen or argon) using a Schlenk line.

-

Initial Setup: To the flask, add anhydrous tert-butyl methyl ether (TBME, ~12 mL per 1 g of N-Boc pyrrolidine), N-Boc-pyrrolidine (1.0 equiv), and (-)-sparteine (1.2 equiv).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, add s-BuLi (1.3 equiv) dropwise via syringe over approximately 30 minutes, ensuring the internal temperature does not rise above -65 °C. The solution will typically turn a deep orange or red color. Stir the reaction mixture at -78 °C for 3 hours.

-

Transmetalation: In a separate dry flask under an inert atmosphere, suspend anhydrous ZnCl₂ (1.3 equiv) in anhydrous TBME. Transfer this slurry via cannula to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Negishi Coupling: To the resulting solution of the organozinc reagent, add the aryl bromide (1.0 equiv) as a solid or liquid. This is followed by the addition of the palladium catalyst components: t-Bu₃P·HBF₄ (0.06 equiv) and Pd(OAc)₂ (0.05 equiv).[6]

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-arylated N-Boc pyrrolidine.

Visualizations

Caption: Experimental workflow for the enantioselective α-arylation of N-Boc pyrrolidine.

References

- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 2. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate in Bicyclic Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note AN2025-12

Introduction

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a versatile chiral building block in the synthesis of various nitrogen-containing heterocyclic compounds, particularly bicyclic alkaloids. Its inherent pyrrolidine scaffold, coupled with a reactive ester side chain, provides a strategic starting point for the construction of complex molecular architectures, such as those found in indolizidine and pyrrolizidine alkaloids. These alkaloid families are of significant interest in drug discovery due to their diverse biological activities. This document outlines the application of this starting material in the synthesis of a key bicyclic alkaloid precursor, the indolizidinone core structure, via a Dieckmann condensation and subsequent transformations.

The primary synthetic strategy involves an intramolecular Dieckmann condensation of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate to furnish a bicyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction steps can then be employed to access the saturated indolizidine ring system. This approach offers a convergent and efficient pathway to these important alkaloid scaffolds.

Key Synthetic Transformations